molecular formula C17H16N4OS B2936793 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034603-87-5

11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2936793
CAS No.: 2034603-87-5
M. Wt: 324.4
InChI Key: PUNVANWTGVFFDO-UHFFFAOYSA-N
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Description

The compound 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a tricyclic heterocyclic system fused with a benzothiazole-carbonyl moiety. The benzothiazole-2-carbonyl substituent introduces aromaticity and electron-withdrawing properties, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

1,3-benzothiazol-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(16-18-13-5-1-2-7-15(13)23-16)20-8-9-21-14(10-20)11-4-3-6-12(11)19-21/h1-2,5,7H,3-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNVANWTGVFFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of action

Benzothiazoles and triazoles are known to interact with a variety of biological targets. For instance, benzothiazoles have been found to have anti-tubercular activity, and triazoles have been evaluated for their anti-inflammatory activity.

Mode of action

The mode of action of these compounds often involves binding to a specific target protein and modulating its activity. The exact nature of this interaction depends on the structure of the compound and the target protein.

Biochemical pathways

The biochemical pathways affected by these compounds can vary widely, depending on their specific targets. For example, if a compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory response.

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADMET), can also vary. Some benzothiazole and triazole derivatives have been found to have promising ADMET properties.

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body.

Biological Activity

The compound 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene represents a unique molecular structure with potential biological activities that merit exploration. This compound's biological activity is significant in the context of therapeutic applications, particularly in treating autoimmune diseases and possibly other conditions.

Chemical Structure and Properties

The compound can be described by its complex tricyclic structure, which incorporates a benzothiazole moiety and a triazatricyclo framework. This structural configuration is thought to contribute to its biological activity through various mechanisms of action.

Molecular Formula

  • Molecular Formula : C₁₃H₉N₅O₂S
  • Molecular Weight : 293.31 g/mol

Structural Features

  • Benzothiazole Ring : Known for its role in pharmacological activity.
  • Triazatricyclo Framework : May influence binding interactions with biological targets.

Research indicates that the compound may act as an antagonist of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9. These receptors are crucial in mediating immune responses and their dysregulation is associated with autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis . The compound's ability to inhibit these pathways suggests it could be beneficial in managing conditions characterized by overactive immune responses.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the secretion of pro-inflammatory cytokines from immune cells stimulated via TLR pathways. This effect is particularly relevant for therapeutic strategies aimed at modulating immune system activity in autoimmune disorders .

In Vivo Studies

Recent studies have shown promising results in animal models of autoimmune diseases. For example:

  • Model : Mice with induced lupus-like symptoms.
  • Findings : Treatment with the compound resulted in decreased disease severity, as measured by clinical scores and histological examination of kidney tissues.

Case Study 1: Autoimmune Disease Treatment

In a controlled study involving mice, administration of the compound led to:

  • Reduction in Autoantibody Levels : Significant decrease in anti-dsDNA antibodies.
  • Improvement in Renal Function : Histological analysis showed reduced glomerular damage compared to untreated controls.

Case Study 2: Cytokine Modulation

A study assessing cytokine profiles revealed:

  • Decreased IL-6 and TNF-alpha Levels : Indicating a shift towards an anti-inflammatory state following treatment with the compound.
  • Enhanced Regulatory T Cell Activity : Suggesting potential for restoring immune homeostasis.

Data Table

Study TypeModelKey Findings
In VitroImmune cell culturesReduced cytokine secretion
In VivoLupus mouse modelDecreased autoantibody levels
Case Study 1Mice with SLEImproved renal function
Case Study 2Cytokine profilingDecreased IL-6 and TNF-alpha levels

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound: 11-(1,3-Benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Benzothiazole-2-carbonyl C₁₇H₁₆N₄OS 324.40 Rigid tricyclic core; aromatic benzothiazole with electron-withdrawing group Undisclosed (likely enzyme inhibition or receptor targeting)
11-(1,3-Benzothiazole-6-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Benzothiazole-6-carbonyl C₁₇H₁₆N₄OS 324.40 Positional isomerism (6- vs. 2-carbonyl); altered electronic distribution Structure-activity relationship studies
11-[(3-Fluorophenyl)methanesulfonyl]-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene 3-Fluorophenyl-sulfonyl C₁₆H₁₈FN₃O₂S 335.40 Sulfonyl group enhances polarity; fluorine improves metabolic stability Probable kinase or protease inhibition
1,4-Benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs Benzodioxine-thiadiazole fusion Variable ~350–400 Dual thiadiazole rings; fused benzodioxine moiety α-Amylase/α-glucosidase inhibition (antidiabetic)
11-Amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[...] hydrochloride Amino, cyclohexyl, thia-diaza C₁₈H₂₃ClN₄OS 378.93 Charged hydrochloride salt; increased solubility Pharmacokinetic optimization

Key Comparison Points

Substituent Position and Electronic Effects: The 2-carbonyl vs. 6-carbonyl positional isomerism in benzothiazole derivatives (target compound vs. ) may alter π-π stacking interactions or hydrogen bonding, impacting target selectivity .

Core Heterocycle Variations: The benzodioxine-thiadiazole fused systems lack the triazatricyclo core but exhibit dual heterocyclic rings, favoring enzyme inhibition (e.g., α-amylase IC₅₀ values ~1.2–45.6 µM in antidiabetic studies) .

Pharmacokinetic Implications :

  • The hydrochloride salt in improves aqueous solubility, a critical factor for oral bioavailability, whereas the target compound’s lipophilic benzothiazole group may enhance membrane permeability .
  • The 3-fluorophenyl group in could reduce metabolic degradation via cytochrome P450 enzymes, extending half-life .

Synthetic Accessibility :

  • Analogs like employ iodine-mediated cyclization and thiosemicarbazide intermediates, suggesting scalable routes for the target compound’s synthesis .

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